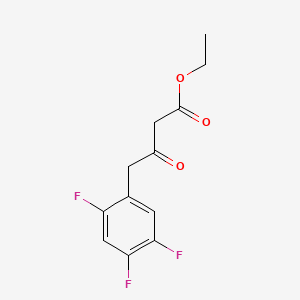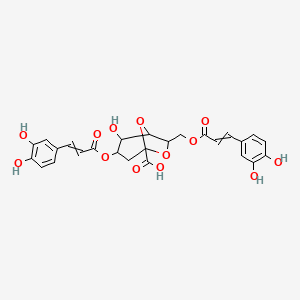
Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside (Q3GA) is a predominant metabolite of quercetin in animal and human plasma . It is a member of flavonoids and a glycoside . It is functionally related to a gentiobiose .
Synthesis Analysis
The yield of Q3GA was 0.22 ± 0.02 mM from 0.41 mM quercetin in 12 h by BbGT-harboring S. cerevisiae . A method for the determination of Q3GA in Semen Descurainiae was established using HPLC with self-made Q3GA as reference substances .Molecular Structure Analysis
The molecular formula of Q3GA is C33H40O22 . The molecular weight is 788.7 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one .Chemical Reactions Analysis
Q3GA has been found to exhibit inhibitory effects on human UDP-glucuronosyltransferase 1A isoforms . Quercetin exhibited stronger inhibitory effects on UGT1A1, UGT1A3, UGT1A6, and UGT1A9 enzymes than Q3GA .Physical And Chemical Properties Analysis
Q3GA is a quercetin O-glycoside in which the hydroxy hydrogen at position 3 of quercetin has been replaced by a gentiobiosyl group . It is a quercetin O-glycoside, a disaccharide derivative, and a tetrahydroxyflavone .Scientific Research Applications
Production of Quercetin Glucosides
A novel glycosyltransferase gene (BbGT) was discovered from Beauveria bassiana ATCC 7159 and heterologously expressed in Escherichia coli. The enzyme was functionally characterized through in vitro enzymatic reactions as a UDP-glucosyltransferase, converting quercetin to five monoglucosylated and one diglucosylated products .
Bioengineering Applications
The BbGT-harboring E. coli and S. cerevisiae strains were used as whole-cell biocatalysts to specifically produce two valuable quercetin glucosides .
Melanogenesis Promotion
Quercetin 3-O- (6″-O-E-caffeoyl)-β-D-glucopyranoside demonstrated a more increased melanogenesis effect in B16 cells. This melanogenic-promoting effect was accompanied by activated expression levels of microphthalmia-associated transcription factor (MITF), a key melanogenic regulatory factor, melanogenic enzymes, and tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1) and 2 (TRP-2) in the treated cells .
Glycation Inhibition
Molecular docking analysis demonstrated that Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .
Cardioprotective Mechanism
The findings of using quercetin uncovered a new cardioprotective mechanism and therapeutic strategy for encouraging options for treating cardiac disease and heart failure .
Inhibition of UGTs-catalyzed 4-MU glucuronidation
Quercetin and Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside have been found to inhibit recombinant UGTs-catalyzed 4-MU glucuronidation .
Mechanism of Action
Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside, also known as 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, is a flavonoid derived from Quercetin . This compound has been isolated from Descurainiae Semen .
Target of Action
It is known to exhibit biological activity against aldehyde reductase (ar) and the formation of advanced glycation end-products (ages) .
Mode of Action
The compound interacts with its targets, AR and AGEs, acting as an inhibitor . This interaction results in the suppression of AR activity and the formation of AGEs, which are implicated in various pathological conditions, including diabetic complications .
Biochemical Pathways
Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside affects the biochemical pathways involving AR and AGEs . By inhibiting AR, it can potentially modulate the polyol pathway, which plays a crucial role in the development of diabetic complications. The inhibition of AGE formation can affect various pathways related to oxidative stress and inflammation .
Result of Action
The molecular and cellular effects of Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside’s action include the reduction of oxidative stress and inflammation due to its inhibitory effects on AR and AGE formation . This can potentially lead to the alleviation of diabetic complications and other conditions related to oxidative stress and inflammation .
Future Directions
The work provides an efficient way to produce two valuable quercetin glucosides through the expression of a versatile glucosyltransferase in different hosts . The results of the present study suggested potential HDIs that may occur following quercetin co-administration with drugs that are mainly metabolized by UGT1A1, UGT1A3, and UGT1A9 enzymes .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMUSRYWYUQIK-GZIDCZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)









